N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-[(1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the methyl group on the triazole ring.
N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,3-triazol-3-yl)sulfanyl]acetamide: Has a different triazole isomer.
Uniqueness
N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the specific positioning of the methyl groups and the triazole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-4-5-10(2)11(6-9)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHSQJCUWXWFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325171 | |
Record name | N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644186 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
403835-48-3 | |
Record name | N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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